Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-
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Overview
Description
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to quinazoline derivatives, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide involves several steps. One common method includes the replacement of the glutamic acid part of the drug Pemetrexed with primary, secondary, and aryl amines using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction conditions typically involve high yields and the use of various spectral techniques such as 1H and 13C NMR, LCMS, and FT-IR for characterization .
Chemical Reactions Analysis
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Various substitution reactions can occur on the quinazoline ring, especially at the amino group, using reagents like halogens or alkylating agents.
Coupling Reactions: The compound can undergo coupling reactions with different amines to form derivatives with enhanced biological activities.
Scientific Research Applications
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide has been extensively studied for its antiviral properties. It has shown 4- to 7-fold higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .
Mechanism of Action
The mechanism of action of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, making it a potential candidate for cancer therapy . The molecular targets and pathways involved include the folate pathway, which is essential for nucleotide biosynthesis .
Comparison with Similar Compounds
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide is unique due to its higher antiviral activity compared to similar compounds like Pemetrexed . Other similar compounds include:
Methotrexate: Another DHFR inhibitor used in cancer treatment.
Erlotinib and Gefitinib: Quinazoline derivatives used for treating lung and pancreatic cancers.
Pemetrexed: A structurally similar compound with lower antiviral activity.
These comparisons highlight the unique antiviral and potential anticancer properties of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide, making it a promising candidate for further research and development.
Properties
CAS No. |
647376-37-2 |
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Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C17H17N5O/c18-13-5-6-15-14(9-13)17(22-10-21-15)20-8-7-11-1-3-12(4-2-11)16(19)23/h1-6,9-10H,7-8,18H2,(H2,19,23)(H,20,21,22) |
InChI Key |
HYKGTENANDWVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)C(=O)N |
Origin of Product |
United States |
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